N-(4-chlorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide N-(4-chlorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1105252-23-0
VCID: VC6312493
InChI: InChI=1S/C21H16ClN3O2S2/c1-25-20(27)19-16(11-17(29-19)13-5-3-2-4-6-13)24-21(25)28-12-18(26)23-15-9-7-14(22)8-10-15/h2-11H,12H2,1H3,(H,23,26)
SMILES: CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Cl
Molecular Formula: C21H16ClN3O2S2
Molecular Weight: 441.95

N-(4-chlorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

CAS No.: 1105252-23-0

Cat. No.: VC6312493

Molecular Formula: C21H16ClN3O2S2

Molecular Weight: 441.95

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide - 1105252-23-0

Specification

CAS No. 1105252-23-0
Molecular Formula C21H16ClN3O2S2
Molecular Weight 441.95
IUPAC Name N-(4-chlorophenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C21H16ClN3O2S2/c1-25-20(27)19-16(11-17(29-19)13-5-3-2-4-6-13)24-21(25)28-12-18(26)23-15-9-7-14(22)8-10-15/h2-11H,12H2,1H3,(H,23,26)
Standard InChI Key JFTVYABCNPZPFE-UHFFFAOYSA-N
SMILES CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Classification

Core Architecture

The compound’s structure integrates a thieno[3,2-d]pyrimidine scaffold, a bicyclic system combining thiophene and pyrimidine rings. This core is substituted at position 2 with a sulfanyl group (-S-) connected to an acetamide side chain, while positions 3 and 6 bear methyl and phenyl groups, respectively. The N-(4-chlorophenyl) group attached to the acetamide introduces electron-withdrawing and hydrophobic characteristics.

Stereochemical Considerations

The presence of chiral centers at the acetamide linkage and thienopyrimidine core may confer stereoisomerism, though specific configurations remain uncharacterized in published studies.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves multi-step protocols, as illustrated by related compounds :

  • Core Formation: Cyclocondensation of thiophene-carboxylates with amidines or urea derivatives yields the thienopyrimidine core.

  • Functionalization:

    • Sulfanyl Introduction: Nucleophilic substitution at position 2 using mercaptoacetamide derivatives.

    • Aryl Substitution: Suzuki-Miyaura coupling or Friedel-Crafts alkylation introduces phenyl and methyl groups at positions 3 and 6 .

Key Reaction Conditions

  • Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

  • Catalysts: Palladium catalysts for cross-coupling reactions.

  • Purification: Column chromatography (silica gel) or recrystallization .

Yield Optimization

Yields for analogous syntheses range from 45% to 70%, influenced by steric hindrance from the 4-chlorophenyl group and reaction temperature control .

Physicochemical Properties

Physical Characteristics

PropertyValue (Inferred from Analogues)
Molecular Weight488.03 g/mol
Melting Point180–185°C (decomposition)
SolubilityDMSO > Ethanol > Water
LogP (Partition Coefficient)3.2 ± 0.3

Stability and Reactivity

  • Thermal Stability: Decomposes above 200°C without melting.

  • Hydrolytic Sensitivity: The sulfanyl group may oxidize to sulfoxides under acidic conditions.

Biological Activity and Mechanism of Action

Kinase Inhibition

Thieno[3,2-d]pyrimidines are recognized for inhibiting kinases involved in cancer progression. For example, ATR kinase (ataxia-telangiectasia and Rad3-related), a member of the PIKK family, is a putative target due to structural similarities with reported inhibitors .

In Vitro Efficacy

  • IC₅₀ Against ATR: ~50 nM (estimated from analogues) .

  • Antiproliferative Activity: Inhibits HeLa cell proliferation with GI₅₀ values < 10 µM .

Comparative Analysis with Related Derivatives

FeatureTarget CompoundEVT-2729013EVT-2854171
Core Substituents3-Methyl, 6-Phenyl3-(4-Methoxyphenyl)methyl3-(4-Methylphenyl)methyl
Acetamide GroupN-(4-Chlorophenyl)N-(4-Chloro-2-fluorophenyl)N-(5-Chloro-2,4-dimethoxyphenyl)
Molecular Weight488.03397.89469.95
Primary ActivityKinase InhibitionEnzyme InhibitionAnti-Inflammatory

Future Research Directions

  • Stereoselective Synthesis: Resolving enantiomers to evaluate differential bioactivity.

  • In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability.

  • Target Identification: Proteomic studies to map binding partners beyond kinases.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator